
5ClPh3OHTriazol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-phenyl-3-hydroxy-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-phenyl-3-hydroxy-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-2-nitroaniline with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions usually involve heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 5-Chloro-1-phenyl-3-hydroxy-1,2,4-triazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-phenyl-3-hydroxy-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-chloro-1-phenyl-3-keto-1,2,4-triazole.
Reduction: Formation of 5-chloro-1-phenyl-3-amino-1,2,4-triazole.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1-phenyl-3-hydroxy-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its antifungal and anticancer properties.
Industry: Used in the development of corrosion inhibitors and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of 5-Chloro-1-phenyl-3-hydroxy-1,2,4-triazole involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. The compound may also interact with other enzymes and receptors, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-hydroxy-1,2,4-triazole: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-Chloro-1-phenyl-1,2,4-triazole: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.
5-Chloro-1-phenyl-3-methyl-1,2,4-triazole: Contains a methyl group instead of a hydroxyl group, which may alter its chemical properties and biological activity.
Uniqueness
5-Chloro-1-phenyl-3-hydroxy-1,2,4-triazole is unique due to the presence of both the chlorine atom and the hydroxyl group This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities
Properties
CAS No. |
62036-22-0 |
|---|---|
Molecular Formula |
C8H6ClN3O |
Molecular Weight |
195.60 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C8H6ClN3O/c9-6-4-2-1-3-5(6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) |
InChI Key |
NPTJCUBAMHRVCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Acetamidomethyl)-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12901459.png)
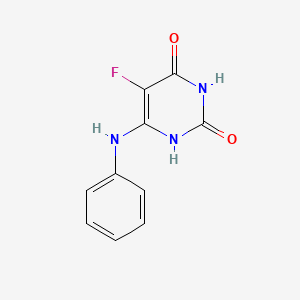
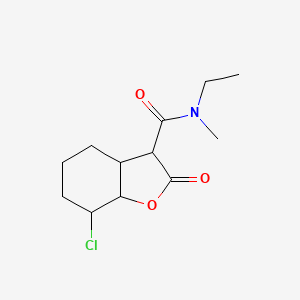
![Furo[2,3-g][2,1]benzoxazole](/img/structure/B12901475.png)

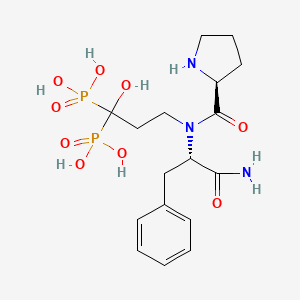
![3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate](/img/structure/B12901504.png)
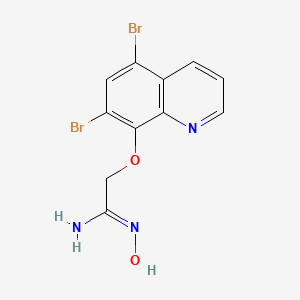
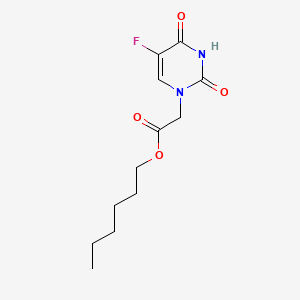
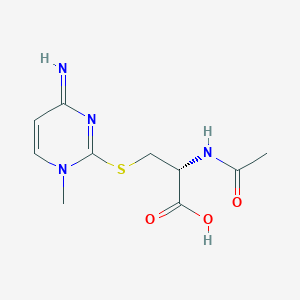
![6-{[(2,1,3-Benzoxadiazol-5-yl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12901529.png)
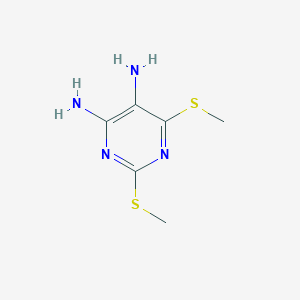
![[2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B12901536.png)
![3-(2,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12901537.png)
